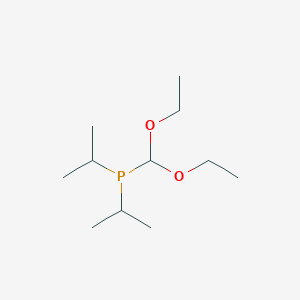
(Diethoxymethyl)di(propan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diethoxymethyl)di(propan-2-yl)phosphane is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to a diethoxymethyl group and two propan-2-yl groups. Tertiary phosphines are widely used in various fields, including catalysis, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxymethyl)di(propan-2-yl)phosphane typically involves the reaction of diethoxymethylphosphine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and scalability, with considerations for safety and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Diethoxymethyl)di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides and phosphonates.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(Diethoxymethyl)di(propan-2-yl)phosphane has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of (Diethoxymethyl)di(propan-2-yl)phosphane involves its ability to act as a ligand and coordinate with transition metals. The phosphorus atom in the compound has a lone pair of electrons, which can be donated to a metal center, forming a metal-phosphine complex. This coordination can activate the metal center, facilitating various catalytic reactions. The specific molecular targets and pathways depend on the nature of the metal and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Triethylphosphine: Another tertiary phosphine with three ethyl groups bonded to the phosphorus atom.
Triphenylphosphine: A tertiary phosphine with three phenyl groups bonded to the phosphorus atom.
Diisopropylphosphine: A tertiary phosphine with two isopropyl groups and one hydrogen atom bonded to the phosphorus atom.
Uniqueness
(Diethoxymethyl)di(propan-2-yl)phosphane is unique due to the presence of both diethoxymethyl and propan-2-yl groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity and coordination behavior, making it suitable for specific applications in catalysis and materials science .
Properties
CAS No. |
95987-53-4 |
|---|---|
Molecular Formula |
C11H25O2P |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
diethoxymethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C11H25O2P/c1-7-12-11(13-8-2)14(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
FHXWDGAOBMGJCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)P(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


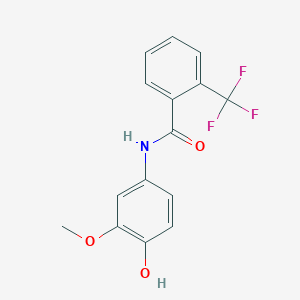
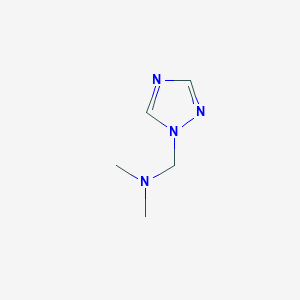
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)
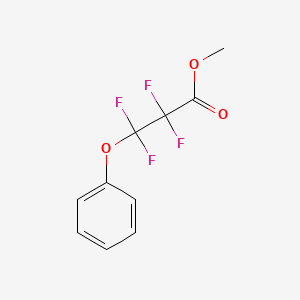
![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
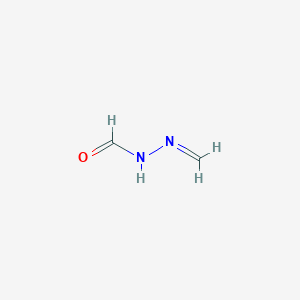
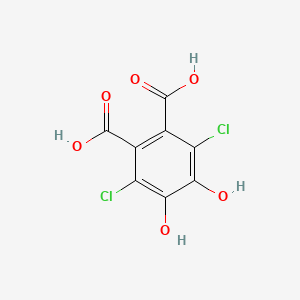
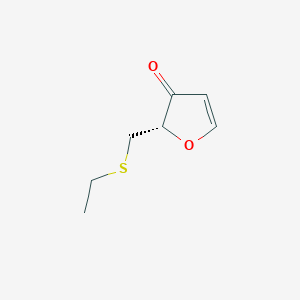
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
